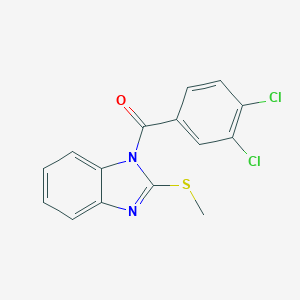
(3,4-Dichlorophenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone is a chemical compound that belongs to the benzimidazole class of compounds It is characterized by the presence of a 3,4-dichlorobenzoyl group and a methylsulfanyl group attached to the benzimidazole ring
Preparation Methods
The synthesis of (3,4-Dichlorophenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzoyl chloride and 2-(methylsulfanyl)-1H-benzimidazole.
Reaction Conditions: The reaction between 3,4-dichlorobenzoyl chloride and 2-(methylsulfanyl)-1H-benzimidazole is carried out in the presence of a base such as triethylamine or pyridine. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
(3,4-Dichlorophenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The 3,4-dichlorobenzoyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the 3,4-dichlorobenzoyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
(3,4-Dichlorophenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, leading to inhibition or activation of these targets.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
(3,4-Dichlorophenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,4-dichlorobenzoyl)-3-methylpiperidine and 3,4-dichlorobenzoyl chloride share structural similarities.
Uniqueness: The presence of both the 3,4-dichlorobenzoyl and methylsulfanyl groups in the benzimidazole ring makes it unique, providing distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C15H10Cl2N2OS |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-15-18-12-4-2-3-5-13(12)19(15)14(20)9-6-7-10(16)11(17)8-9/h2-8H,1H3 |
InChI Key |
JXHBJWBZYDWAHZ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
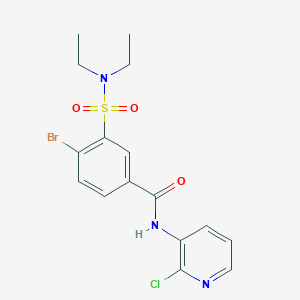
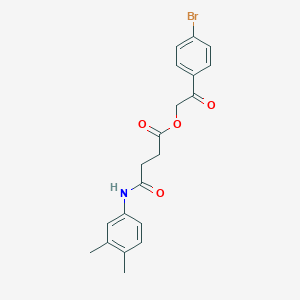
![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
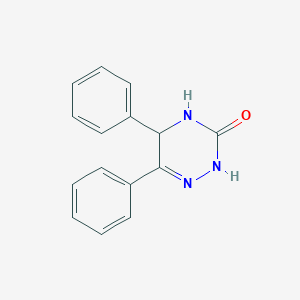
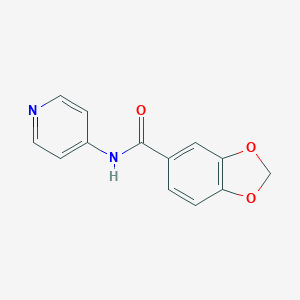
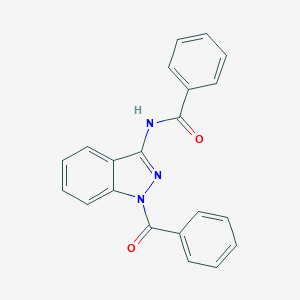

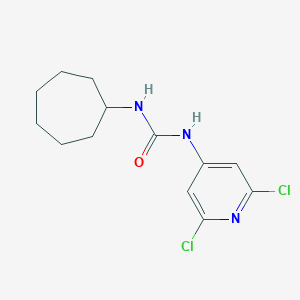

![5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one](/img/structure/B258813.png)
![4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B258817.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)
